A Comprehensive Technical Guide to the Chemical Structure of Rufigallol
A Comprehensive Technical Guide to the Chemical Structure of Rufigallol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rufigallol, scientifically known as 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is a polyphenolic organic compound with a distinguished anthraquinone core. This technical guide provides an in-depth exploration of the chemical structure of rufigallol, including its chemical and physical properties, detailed spectroscopic data, and a comprehensive experimental protocol for its synthesis. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science.
Chemical Identity and Properties
Rufigallol is a hexahydroxyanthraquinone that can be derived from gallic acid.[1] Its structure is characterized by a central anthraquinone framework with six hydroxyl groups attached at the 1, 2, 3, 5, 6, and 7 positions. This extensive hydroxylation significantly influences its chemical and biological properties.
Chemical Identifiers
A comprehensive list of chemical identifiers for rufigallol is provided in Table 1, facilitating its unambiguous identification in databases and literature.
| Identifier | Value | Reference |
| IUPAC Name | 1,2,3,5,6,7-Hexahydroxyanthracene-9,10-dione | [2] |
| CAS Number | 82-12-2 | [2] |
| Molecular Formula | C₁₄H₈O₈ | [2] |
| SMILES | C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O | [2] |
| InChI Key | NEIMTOOWBACOHT-UHFFFAOYSA-N | [2] |
| Synonyms | Rufigallic acid, 1,2,3,5,6,7-Hexahydroxy-9,10-anthraquinone | [2] |
Physicochemical Properties
The key physicochemical properties of rufigallol are summarized in Table 2. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 304.21 g/mol | [2] |
| Appearance | Red needles (crystallized from dioxane) | [2] |
| Melting Point | Sublimes at 365 °C without melting | [2] |
| Solubility | Soluble in dioxane | [2] |
| XLogP3 | 1.8 | |
| Hydrogen Bond Donor Count | 6 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Topological Polar Surface Area | 156 Ų |
Chemical Structure
The chemical structure of rufigallol is depicted below. The diagram was generated using the DOT language, illustrating the connectivity of atoms within the molecule.
Figure 1. Chemical structure of rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone).
Spectroscopic Data
The structural elucidation of rufigallol is supported by various spectroscopic techniques. The key data are summarized below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of rufigallol provides characteristic signals for its aromatic and hydroxyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.93 | s | 2H | 1,5-OH | [3] |
| 10.73 | s | 2H | 3,7-OH | [3] |
| 9.92 | s | 2H | 2,6-OH | [3] |
| 7.24 | s | 2H | 4,8-H | [3] |
¹³C NMR Spectroscopy
UV-Visible Spectroscopy
The UV-Visible spectrum of rufigallol exhibits characteristic absorption bands.
| λmax (nm) | Molar Absorptivity (ε) (L·cm⁻¹·mol⁻¹) | Solvent | Reference |
| 293 | 3.25 x 10⁴ | Not Specified | [4] |
Mass Spectrometry
Detailed mass spectrometry fragmentation data for rufigallol is not extensively reported. However, for hydroxyanthraquinones, common fragmentation pathways involve the loss of CO and H₂O molecules from the molecular ion. High-resolution mass spectrometry would confirm the elemental composition of C₁₄H₈O₈.
Experimental Protocols: Synthesis of Rufigallol
Rufigallol can be synthesized from gallic acid through several methods. A detailed protocol for a rheological phase reaction synthesis is provided below.
Rheological Phase Reaction Synthesis
This method provides a straightforward approach to synthesize rufigallol from commercially available starting materials.
Materials:
-
Gallic acid monohydrate
-
Sulfuric acid (concentrated)
-
Distilled water
Equipment:
-
Stirring hot plate
-
Teflon container
-
Stainless steel reactor
-
Filtration apparatus
Procedure:
-
Dehydrate gallic acid monohydrate prior to use.
-
Slowly add the proper amount of dehydrated gallic acid to concentrated sulfuric acid at 80 °C with continuous stirring to form a rheological mixture.
-
Transfer the resulting mixture into a Teflon container and seal it within a stainless steel reactor.
-
Heat the reactor at 120 °C for 5 hours.
-
After cooling, separate the obtained product by adding a sufficient amount of distilled water with vigorous stirring.
-
Filter the precipitate, wash thoroughly with distilled water, and dry to obtain rufigallol.[5]
Biological Activity and Applications
Rufigallol has demonstrated notable biological activities, making it a molecule of interest for drug development. It is particularly toxic to the malarial parasite Plasmodium falciparum and exhibits a synergistic effect when combined with the antimalarial drug exifone.[2] Furthermore, its ability to form intensely colored complexes with various metal ions has led to its use in analytical chemistry for the spectrophotometric determination of metals like beryllium.[2]
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of rufigallol. The tabulated data, spectroscopic information, and synthesis protocol offer a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule. Further research into its biological mechanisms and the development of more efficient and scalable synthetic routes will continue to expand its potential in various scientific disciplines.
References
- 1. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rufigallol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
